molecular formula C11H9ClN2 B2619468 2-(4-Chlorophenyl)pyridin-3-amine CAS No. 886507-57-9

2-(4-Chlorophenyl)pyridin-3-amine

Cat. No. B2619468
M. Wt: 204.66
InChI Key: CYQQPRJCVMRFPQ-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)pyridin-3-amine” is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields of research and industry. It has a molecular weight of 204.66 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave the final compounds .


Molecular Structure Analysis

The molecular structure of “2-(4-Chlorophenyl)pyridin-3-amine” can be represented by the InChI code: 1S/C11H9ClN2/c12-10-4-2-1-3-8(10)9-5-6-14-7-11(9)13/h1-7H,13H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)pyridin-3-amine” include a molecular weight of 204.66 .

Scientific Research Applications

Application in Medicinal Chemistry as COX-2 Inhibitors

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed, synthesized, and evaluated as selective COX-2 inhibitors .

Methods of Application or Experimental Procedures

The compounds were synthesized through two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gave final compounds .

Results or Outcomes

Among these compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against COX-2 enzyme .

Application in Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Specific Scientific Field

Pharmacology

Summary of the Application

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared and evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .

Methods of Application or Experimental Procedures

The compounds were prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .

Results or Outcomes

The most potent compounds displayed low micromolar GI50 values. 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol proved to be the most active, induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .

Future Directions

Research on related compounds suggests potential future directions. For instance, the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provided insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .

properties

IUPAC Name

2-(4-chlorophenyl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-9-5-3-8(4-6-9)11-10(13)2-1-7-14-11/h1-7H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQQPRJCVMRFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)pyridin-3-amine

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